
2-Mercaptopurine
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Mercaptopurine can be synthesized through various methods. One common synthetic route involves the reaction of 2-chloropurine with thiourea under basic conditions to yield this compound . The reaction typically requires heating and the presence of a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: 2-Mercaptopurine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various purine derivatives, disulfides, and thiol compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Oncology
2-Mercaptopurine is extensively studied for its efficacy in treating hematological malignancies. It is used in combination therapies for:
- Acute Lymphoblastic Leukemia : The drug plays a crucial role in remission induction and maintenance therapy. Studies indicate that it effectively reduces relapse rates when used alongside other chemotherapeutic agents .
- Lymphoblastic Lymphoma : Similar to its application in leukemia, this compound is utilized in treatment regimens for lymphoblastic lymphoma due to its cytotoxic effects on rapidly dividing cells .
Autoimmune Diseases
The compound has been evaluated for its effectiveness in managing autoimmune conditions:
- Inflammatory Bowel Disease : Research shows that this compound can be effective in maintaining remission in patients with Crohn's disease and ulcerative colitis. A study indicated that therapeutic drug monitoring of mercaptopurine led to improved clinical outcomes compared to placebo, with significant endoscopic improvement noted at the 52-week mark .
- Autoimmune Hepatitis : It has been used as part of combination therapy to manage autoimmune hepatitis, demonstrating favorable outcomes in liver function tests and patient symptoms .
Case Study 1: Ulcerative Colitis Treatment
A randomized controlled trial involving 59 patients with active ulcerative colitis assessed the efficacy of mercaptopurine against placebo over a year. The results showed that 48.3% of patients on mercaptopurine achieved corticosteroid-free remission compared to only 10% on placebo (p = 0.002). Adverse events were more frequent in the mercaptopurine group, highlighting the need for careful monitoring during treatment .
Case Study 2: Crohn's Disease Recurrence Prevention
In a study focusing on postoperative recurrence prevention in Crohn's disease patients, mercaptopurine was found effective in reducing clinical recurrence rates among smokers. This suggests that patient characteristics significantly influence treatment outcomes .
Pharmacogenetics and Dosing Optimization
Pharmacogenetic studies have shown that individual variations in drug metabolism can affect the efficacy and safety of this compound. Specifically, the enzyme thiopurine S-methyltransferase (TPMT) plays a critical role; patients with low TPMT activity are at higher risk for myelotoxicity when treated with standard doses of mercaptopurine. Therefore, pharmacogenetic testing can guide dosing adjustments to enhance safety and effectiveness .
Summary Table of Applications
Application Area | Condition | Efficacy/Outcomes |
---|---|---|
Oncology | Acute Lymphoblastic Leukemia | Effective as part of combination therapy; reduces relapse rates |
Lymphoblastic Lymphoma | Utilized similarly to leukemia treatment regimens | |
Autoimmune Diseases | Inflammatory Bowel Disease | Significant improvement in remission rates; adverse events noted |
Autoimmune Hepatitis | Positive outcomes in liver function tests |
Mecanismo De Acción
2-Mercaptopurine exerts its effects by interfering with nucleic acid synthesis. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to thioinosinic acid (TIMP). This metabolite inhibits several enzymes involved in purine metabolism, leading to the disruption of DNA and RNA synthesis, ultimately causing cell death . The compound’s immunosuppressive effects are also attributed to its ability to inhibit the proliferation of immune cells .
Comparación Con Compuestos Similares
6-Mercaptopurine: An analog of 2-mercaptopurine, widely used in the treatment of leukemia and autoimmune diseases.
Uniqueness: this compound is unique in its specific enzyme interactions and metabolic pathways, which distinguish it from other thiopurine derivatives. Its ability to inhibit purine metabolism at multiple points makes it a versatile and potent therapeutic agent .
Actividad Biológica
2-Mercaptopurine (6-MP) is a purine analog that exhibits significant biological activity, primarily as an antimetabolite in the treatment of various malignancies and autoimmune diseases. This article explores its mechanisms of action, clinical applications, resistance mechanisms, and safety profile, supported by data tables and case studies.
This compound functions as a purine antimetabolite , disrupting nucleic acid synthesis. It is converted intracellularly to active metabolites, primarily thioinosine monophosphate (TIMP) , which inhibit several enzymes involved in purine metabolism. The key actions include:
- Inhibition of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) : 6-MP competes with hypoxanthine and guanine for HGPRT, leading to the formation of TIMP .
- Inhibition of Phosphoribosyl Pyrophosphate Amidotransferase : TIMP inhibits this enzyme, a rate-limiting factor in purine synthesis, thus affecting DNA and RNA synthesis .
- Formation of 6-Methylthioinosinate (MTIMP) : This metabolite further inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, enhancing the drug's effects on nucleotide interconversion .
Clinical Applications
This compound is primarily used in the treatment of:
- Acute Lymphoblastic Leukemia (ALL) : It is a cornerstone in chemotherapy regimens for ALL due to its ability to induce remission.
- Inflammatory Bowel Disease (IBD) : Used as an immunomodulator for patients with Crohn's disease and ulcerative colitis who are intolerant to azathioprine .
- Other Cancers : Recent studies have indicated potential efficacy in BRCA-defective tumors, showing selective cytotoxicity in preclinical models .
Table 1: Summary of Clinical Trials Involving this compound
Resistance Mechanisms
Resistance to this compound can occur through various cellular mechanisms:
- Up-regulation of P-glycoprotein : Studies indicate that increased expression of P-glycoprotein can lead to enhanced efflux of 6-MP, reducing its intracellular concentration and efficacy .
- Altered Metabolic Enzyme Activity : Variations in the activity of thiopurine methyltransferase (TPMT) can significantly affect drug metabolism. Patients with low TPMT activity may experience increased toxicity due to higher levels of active metabolites .
Safety Profile and Adverse Effects
While generally well-tolerated, this compound can cause several adverse effects:
- Myelosuppression : A common side effect leading to neutropenia and increased infection risk.
- Hepatotoxicity : Elevated liver enzymes are frequently reported, necessitating regular monitoring .
- Gastrointestinal Toxicity : Nausea and vomiting are common, particularly at higher doses .
Table 2: Adverse Events Associated with this compound Treatment
Adverse Event | Incidence Rate (%) |
---|---|
Myelosuppression | Varies by TPMT status |
Hepatotoxicity | ~20% |
Gastrointestinal Symptoms | ~30% |
Case Studies
- Ulcerative Colitis Management : In a recent study involving patients with refractory ulcerative colitis, mercaptopurine was shown to achieve significant clinical remission rates when monitored via therapeutic drug monitoring (TDM) strategies .
- BRCA Mutation Response : A phase II trial demonstrated that patients with BRCA1/2 mutations showed a modest response to combined therapy with 6-MP and methotrexate, highlighting its potential role in targeted cancer therapy .
Propiedades
IUPAC Name |
3,7-dihydropurine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c10-5-6-1-3-4(9-5)8-2-7-3/h1-2H,(H2,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBQZGJWHMCXIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)NC2=C1NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878767 | |
Record name | 2H-Purine-2-thione, 1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28128-19-0 | |
Record name | 3,9-Dihydro-2H-purine-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28128-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiopurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028128190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Mercaptopurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23720 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Purine-2-thione, 1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dihydro-2H-purine-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.399 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-THIOPURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81XK02929C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.